molecular formula C15H19ClN2O2 B1373750 N-[1-(2-chloroacetyl)piperidin-4-yl]-2-methylbenzamide CAS No. 1258640-47-9

N-[1-(2-chloroacetyl)piperidin-4-yl]-2-methylbenzamide

Cat. No.: B1373750
CAS No.: 1258640-47-9
M. Wt: 294.77 g/mol
InChI Key: BZCAHZKZWYJLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[1-(2-chloroacetyl)piperidin-4-yl]-2-methylbenzamide” is a chemical compound . It is a derivative of piperidone, which are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Synthesis Analysis

Piperidones, including “this compound”, are synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

  • Neurokinin Receptor Antagonists :

    • Spiro-substituted piperidines, including compounds similar to N-[1-(2-chloroacetyl)piperidin-4-yl]-2-methylbenzamide, have been investigated for their potential as neurokinin receptor antagonists. These compounds showed significant affinity for NK1 and NK2 receptors, which are targets for new therapeutic agents in pain management and other conditions (Kubota et al., 1998).
  • Protein Kinase Inhibitors :

    • Piperidine analogues have been synthesized using a hybrid flow and microwave approach for potential use as protein kinase inhibitors. This approach provided enhanced yields and atom economy, indicating the potential for efficient large-scale synthesis of these compounds (Russell et al., 2015).
  • Corrosion Inhibition Properties :

    • Piperidine derivatives have been studied for their potential as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations have been used to evaluate the adsorption behaviors of these compounds on iron surfaces, indicating their application in materials science (Kaya et al., 2016).
  • Glycine Transporter Inhibitors :

    • Piperidine derivatives have been identified as glycine transporter type-2 inhibitors, with applications in neuropathic pain management. These compounds exhibited anti-allodynia effects in animal models, highlighting their therapeutic potential (Takahashi et al., 2014).
  • Repellent Efficacy against Ticks and Mosquitoes :

    • A piperidine compound, AI3-37220, has been evaluated for its repellent efficacy against ticks and mosquitoes. It provided better repellency than DEET, suggesting its potential as a more effective insect repellent (Solberg et al., 1995).
  • Serotonin Receptor Agonists :

    • Benzamide derivatives with a piperidine moiety have been synthesized and evaluated for their effects on gastrointestinal motility. These compounds were found to be selective serotonin 4 receptor agonists, suggesting potential applications in gastrointestinal disorders (Sonda et al., 2004).

Properties

IUPAC Name

N-[1-(2-chloroacetyl)piperidin-4-yl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c1-11-4-2-3-5-13(11)15(20)17-12-6-8-18(9-7-12)14(19)10-16/h2-5,12H,6-10H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCAHZKZWYJLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[1-(2-chloroacetyl)piperidin-4-yl]-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[1-(2-chloroacetyl)piperidin-4-yl]-2-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[1-(2-chloroacetyl)piperidin-4-yl]-2-methylbenzamide
Reactant of Route 4
N-[1-(2-chloroacetyl)piperidin-4-yl]-2-methylbenzamide
Reactant of Route 5
N-[1-(2-chloroacetyl)piperidin-4-yl]-2-methylbenzamide
Reactant of Route 6
N-[1-(2-chloroacetyl)piperidin-4-yl]-2-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.